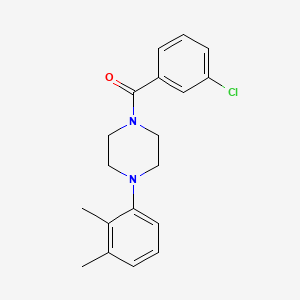
1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications, including pharmaceuticals, agrochemicals, and industrial chemicals. This particular compound is characterized by the presence of a chlorobenzoyl group and a dimethylphenyl group attached to a piperazine ring.
准备方法
The synthesis of 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and 2,3-dimethylphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反应分析
1-(3-Chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorobenzoyl group.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions.
科学研究应用
1-(3-Chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:
Pharmaceutical Research: The compound is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs with various therapeutic effects.
Biological Studies: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial, antifungal, or anticancer agent.
Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules for research and development purposes.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(3-chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes, receptors, or ion channels to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
相似化合物的比较
1-(3-Chlorobenzoyl)-4-(2,3-dimethylphenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorobenzoyl)-4-phenylpiperazine: This compound has a similar structure but lacks the dimethyl groups on the phenyl ring, which can affect its chemical properties and biological activity.
1-(3-Chlorobenzoyl)-4-(2-methylphenyl)piperazine: This compound has only one methyl group on the phenyl ring, which may result in different reactivity and applications.
1-(3-Chlorobenzoyl)-4-(3,4-dimethylphenyl)piperazine: The position of the methyl groups on the phenyl ring is different, which can influence the compound’s interactions and stability.
属性
IUPAC Name |
(3-chlorophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-5-3-8-18(15(14)2)21-9-11-22(12-10-21)19(23)16-6-4-7-17(20)13-16/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYETWGSANQJQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
![3-fluoro-N-[2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B5720305.png)
![(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5720312.png)
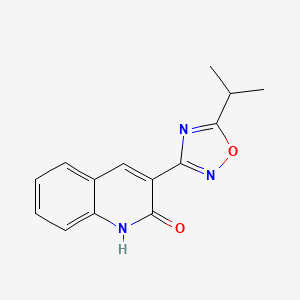
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)
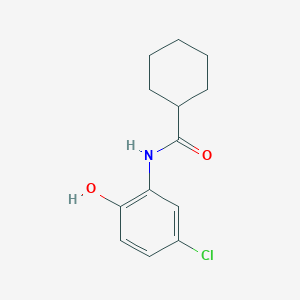
![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)
![2-[2-bromo-4-(propan-2-yl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5720358.png)
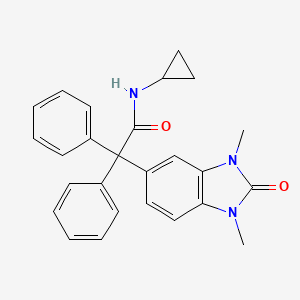
![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)
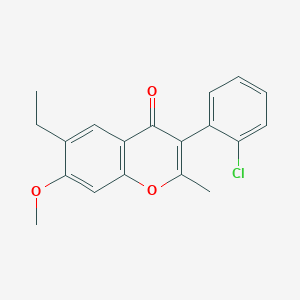
![1-{2-[(4-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole](/img/structure/B5720400.png)
